molecular formula C13H22Cl2N2O B2952531 1-(3-Methoxyphenethyl)piperazine dihydrochloride CAS No. 1266690-92-9

1-(3-Methoxyphenethyl)piperazine dihydrochloride

Cat. No.: B2952531
CAS No.: 1266690-92-9
M. Wt: 293.23
InChI Key: ZXYICRUHFGEWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is an arylpiperazine derivative, which is a class of compounds known for their significant pharmacological activities. This compound is primarily used in scientific research and as an intermediate in the synthesis of various pharmaceuticals .

Mechanism of Action

Target of Action

1-(3-Methoxyphenethyl)piperazine dihydrochloride is an arylpiperazine compound . Arylpiperazines are a class of chemical compounds which contain a phenylpiperazine substructure. They are known to be important intermediates in the preparation of various pharmaceuticals .

Mode of Action

It is known that arylpiperazines are often used in the treatment of depression and post-traumatic stress . They are thought to interact with serotonin and dopamine receptors in the brain, which play a crucial role in mood regulation .

Biochemical Pathways

Given its classification as an arylpiperazine, it is likely to be involved in the modulation of serotonin and dopamine neurotransmission . These neurotransmitters are involved in numerous physiological processes, including mood regulation, sleep, appetite, and cognition.

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound are likely to be related to its interaction with serotonin and dopamine receptors. By modulating the activity of these neurotransmitters, it may help to alleviate symptoms of depression and post-traumatic stress .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature . .

Preparation Methods

The synthesis of 1-(3-Methoxyphenethyl)piperazine dihydrochloride typically involves the reaction of 3-methoxyphenethylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(3-Methoxyphenethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(3-Methoxyphenethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(3-Methoxyphenethyl)piperazine dihydrochloride can be compared with other arylpiperazine derivatives, such as:

Properties

IUPAC Name

1-[2-(3-methoxyphenyl)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYICRUHFGEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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